2-amino-4-(3-bromothiophen-2-yl)thiazole molecular weight and formula
This is an in-depth technical guide on the physicochemical profile, synthesis, and application of 2-amino-4-(3-bromothiophen-2-yl)thiazole . Executive Summary 2-amino-4-(3-bromothiophen-2-yl)thiazole is a heterobicyclic...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the physicochemical profile, synthesis, and application of 2-amino-4-(3-bromothiophen-2-yl)thiazole .
Executive Summary
2-amino-4-(3-bromothiophen-2-yl)thiazole is a heterobicyclic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibition (e.g., CDK, GSK-3
) and as a versatile intermediate in fragment-based drug discovery (FBDD).[1] Its structural duality—combining a polar 2-aminothiazole "head" capable of bidentate hydrogen bonding with a lipophilic, sterically defined 3-bromothiophene "tail"—makes it an ideal candidate for ATP-competitive binding studies.
This guide details the molecular specifications, validated synthetic protocols, and structural biology considerations for researchers integrating this moiety into lead optimization campaigns.
Physicochemical Profile
The precise molecular weight and elemental composition are critical for mass spectrometry validation and stoichiometry calculations.
Table 1: Molecular Specifications
Property
Value
Notes
IUPAC Name
4-(3-bromothiophen-2-yl)-1,3-thiazol-2-amine
Systematic nomenclature
Molecular Formula
CHBrNS
Confirmed via elemental count
Molecular Weight
261.16 g/mol
Monoisotopic Mass: ~260.91
Exact Mass
260.90806
For High-Res MS (HRMS)
CLogP
~2.3 - 2.8
Moderate lipophilicity; membrane permeable
H-Bond Donors
2
Exocyclic -NH group
H-Bond Acceptors
3
Thiazole N, Thiazole S, Thiophene S
Rotatable Bonds
1
Bond between Thiazole C4 and Thiophene C2
Elemental Analysis (Calculated)
Carbon: 32.19%
Hydrogen: 1.93%
Bromine: 30.60%
Nitrogen: 10.73%
Sulfur: 24.55%
Synthetic Architecture & Protocol
The synthesis of 2-amino-4-(3-bromothiophen-2-yl)thiazole relies on the Hantzsch Thiazole Synthesis , a robust condensation reaction between an
-haloketone and a thioamide (thiourea).
Retrosynthetic Analysis
The molecule is disconnected at the thiazole ring formation. The key precursors are:
Solvent System: Ethanol (EtOH) or Methanol (MeOH).
Procedure: Suspend the
-bromoketone (1.0 eq) and Thiourea (1.2 eq) in EtOH.
Conditions: Reflux (78°C) for 2–6 hours. The mixture will initially dissolve and then likely precipitate the hydrobromide salt of the product.
Isolation: Cool to RT. Filter the precipitate.
Neutralization (Critical): Suspend the solid in water and adjust pH to ~9–10 using Ammonium Hydroxide (NH
OH) or NaCO. This liberates the free base.
Purification: Filter the free base, wash with water, and recrystallize from EtOH/Water if necessary.
Reaction Pathway Diagram
Figure 1: Synthetic pathway via Hantzsch condensation.[4] The process involves alpha-bromination followed by heterocyclization.
Structural Biology & SAR Implications
In drug development, this molecule acts as a "hinge binder" in kinase inhibitors.
Binding Mode Mechanics
The "Head" (2-aminothiazole): Mimics the adenine ring of ATP. The ring nitrogen (N3) accepts a hydrogen bond from the kinase hinge region (e.g., Valine/Leucine backbone NH), while the exocyclic amino group donates a hydrogen bond to the backbone Carbonyl.
The "Tail" (3-bromothiophene):
Bromine Atom: Provides a handle for Suzuki-Miyaura coupling to extend the molecule into the "gatekeeper" pocket or solvent-exposed region.
Halogen Bonding: The bromine can participate in halogen bonding with backbone carbonyls or specific residues (e.g., in CK2 or DYRK1A).
Thiophene Sulfur: Increases lipophilicity and aromatic pi-stacking potential with the Phe gatekeeper residue.
Functionalization Logic (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) map highlighting the pharmacophore features and synthetic utility of the scaffold.
Analytical Validation
To ensure scientific integrity, the synthesized compound must meet the following analytical criteria:
1H NMR (DMSO-d6):
Thiazole Proton (H5): Singlet, ~7.0–7.3 ppm.
Amino Group (-NH2): Broad singlet, ~7.0–7.5 ppm (exchangeable with D2O).
Thiophene Protons: Two doublets (or coupled multiplet) around 7.0–7.6 ppm, corresponding to H4 and H5 of the thiophene ring.
Mass Spectrometry (ESI+):
Expect an [M+H]+ peak at 260.9/262.9 (approx 1:1 intensity ratio due to
Br and Br isotopes). This isotopic pattern is diagnostic for the presence of bromine.
Electronic and Synthetic Profiling of Bromothiophene-Functionalized Aminothiazoles
Topic: Electronic Properties of Bromothiophene-Functionalized Aminothiazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The fusion of el...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Electronic Properties of Bromothiophene-Functionalized Aminothiazoles
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fusion of electron-rich thiophenes with electron-deficient thiazoles creates a "push-pull" heterocyclic dyad essential for both modern pharmacophores and organic optoelectronics. This guide focuses specifically on bromothiophene-functionalized 2-aminothiazoles . The presence of the bromine substituent is not merely a synthetic handle; it fundamentally alters the molecular electrostatic potential (MEP), induces heavy-atom effects (spin-orbit coupling), and modulates the Highest Occupied Molecular Orbital (HOMO) energy levels. This document details the synthesis, electronic characterization, and dual-utility of these scaffolds in kinase inhibition and organic semiconductor design.
Part 1: Molecular Architecture & Electronic Theory
The Donor-Acceptor (D-A) Dyad
The core electronic behavior of this scaffold arises from the conjugation between the thiophene (acting as a
-donor) and the thiazole (acting as a -acceptor due to the electronegative C=N bond).
Intramolecular Charge Transfer (ICT): Upon photoexcitation, electron density shifts from the thiophene/amino terminus toward the thiazole ring. This results in a significant dipole moment change, making these molecules highly solvatochromic.
The Bromine Effect:
Inductive Withdrawal (-I): The bromine atom at the 5-position of the thiophene ring exerts an inductive withdrawing effect, which stabilizes the HOMO energy level compared to the non-halogenated analog. This increases the oxidation potential, improving environmental stability in organic electronics.
Heavy Atom Effect: The high atomic number of bromine (
) facilitates intersystem crossing (ISC) via spin-orbit coupling. While often used as a fluorescent probe, this property can quench fluorescence in favor of triplet state formation, relevant for photodynamic therapy (PDT) agents.
Sigma-Hole Interactions: The bromine atom exhibits a positive electrostatic potential cap (sigma-hole) along the C-Br bond axis, enabling specific halogen-bonding interactions with biological targets (e.g., backbone carbonyls in kinase ATP-binding pockets).
Frontier Molecular Orbital (FMO) Topology
HOMO: Predominantly localized on the aminothiophene segment.
LUMO: Delocalized across the thiazole ring and the imine bond.
Band Gap: Typically ranges from 2.8 eV to 3.2 eV for the monomer, narrowing significantly upon polymerization or extensive conjugation.
Part 2: Synthetic Pathways (The Hantzsch Protocol)
The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis . This condensation reaction is self-validating due to the distinct solubility change of the product.
Reaction Mechanism & Workflow
The synthesis involves the reaction of a 2-bromoacetyl-5-bromothiophene (an
-haloketone) with thiourea .
Figure 1: Step-wise Hantzsch condensation pathway for the synthesis of bromothiophene-functionalized aminothiazoles.
Experimental Protocol
Objective: Synthesis of 4-(5-bromo-2-thienyl)-2-aminothiazole.
, 10 mmol) dropwise at 0°C. Stir at room temperature for 2 hours.
Checkpoint: Decolorization of bromine indicates consumption. Pour into ice water; filter the solid
-bromoketone.
Condensation: Suspend the isolated
-bromoketone (10 mmol) and thiourea (12 mmol) in absolute ethanol (30 mL).
Reflux: Heat to reflux (78°C) for 4–6 hours.
Observation: The reaction mixture typically transitions from a suspension to a clear solution, then precipitates the hydrobromide salt of the product.
Work-up: Cool to room temperature. Neutralize with 10%
or to liberate the free base.
Purification: Filter the precipitate. Recrystallize from ethanol/DMF (9:1).
Yield: Expected 75–85%.
Validation:
NMR (DMSO-) should show a singlet for the thiazole C5-H (7.0 ppm) and a broad singlet for (7.2 ppm, exchangeable).
Part 3: Spectroscopic & Electrochemical Characterization
UV-Vis Absorption & Solvatochromism
The amino group acts as an auxochrome, while the bromine substituent induces a bathochromic shift relative to the unsubstituted thiophene analog due to orbital expansion.
Solvent
Dielectric Constant ()
(nm)
Electronic Transition
Toluene
2.38
315
(Locally Excited)
Dichloromethane
8.93
322
Mixed LE / ICT
Ethanol
24.5
328
ICT (Intermolecular H-bonding)
DMSO
46.7
335
Strong ICT Character
Note: Data represents typical ranges for 4-(5-bromo-2-thienyl)-2-aminothiazole derivatives.
Electrochemical Behavior (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is critical for determining the HOMO/LUMO levels, essential for matching energy levels in organic photovoltaics or predicting oxidative metabolism in drugs.
Setup: 0.1 M
in Acetonitrile; Pt working electrode; Ag/AgCl reference.
Oxidation (
): Irreversible peak 1.1 V vs. Ag/AgCl (attributed to the amino group and thiophene ring).
Reduction (
): Quasi-reversible peak -1.6 V (attributed to the thiazole acceptor).
Calculation:
Figure 2: Frontier Molecular Orbital (FMO) energy diagram derived from electrochemical data.
Part 4: Applications & Utility
Medicinal Chemistry: Kinase Inhibition
The 2-aminothiazole core is a privileged scaffold in kinase inhibitors (e.g., Dasatinib).
Mechanism: The aminothiazole motif functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.
Role of Bromine: The 5-bromo substituent on the thiophene ring often occupies a hydrophobic pocket (Gatekeeper residue) or engages in halogen bonding with backbone carbonyls, increasing potency and selectivity compared to the chloro- or hydro- analogs.
Optoelectronics: Polymerization Handle
The bromine atom serves as a critical "living" site for polymerization.
Suzuki/Stille Coupling: The C-Br bond allows for Pd-catalyzed cross-coupling to extend the conjugation length, creating conductive polymers (e.g., Poly(thiophene-thiazole)).
Electropolymerization: The free amino group can also facilitate oxidative electropolymerization, creating conductive films for sensors.
References
Electronic Properties of Thiophene-Thiazole: Synthesis and Optoelectronic Properties of Thiophene Donor and Thiazole Acceptor Based Blue Fluorescent Conjugated Oligomers. PubMed. Available at: [Link]
Electrochemical Polymerization: Electrochemical polymerization of 2-aminothiazole. ResearchGate. Available at: [Link]
DFT & Structural Analysis: One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT). MDPI. Available at: [Link]
Medicinal Applications: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI Molecules. Available at: [Link][1]
A Technical Guide to Determining the Organic Solvent Solubility of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine: A Methodological Approach
Introduction In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences a compound's formulation po...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences a compound's formulation possibilities, bioavailability, and ultimately, its therapeutic efficacy.[1] Poor solubility can lead to unpredictable in vitro results and significant challenges in developing a viable drug product.[1] The focus of this guide is 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine, a heterocyclic compound featuring thiophene and thiazole moieties. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities.[2]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a robust methodological framework for determining the solubility of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine in various organic solvents. We will delve into the thermodynamic principles governing solubility, provide a field-proven experimental protocol, and detail the necessary analytical techniques for accurate quantification.
The Theoretical Framework: Understanding the "Why" of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process.[3] The overall spontaneity of dissolution is dictated by the change in Gibbs free energy (ΔG), as described by the equation:
ΔG = ΔH - TΔS
Where:
ΔG is the Gibbs free energy change. A negative value indicates a spontaneous dissolution process (solubility).[4][5]
ΔH is the enthalpy change, representing the heat absorbed or released. This is a balance between the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions, and the energy released upon forming new solute-solvent interactions.[6]
T is the temperature in Kelvin.
ΔS is the entropy change, which typically favors dissolution as the ordered crystal lattice disperses into a more disordered solution state.[7]
For a compound like 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine, several structural features will dictate its interaction with organic solvents:
Polarity and "Like Dissolves Like": The principle that polar solutes dissolve best in polar solvents and non-polar solutes in non-polar solvents is the primary guide for solvent selection.[8][9] The polarity of our target molecule is complex, with a polar amino group capable of hydrogen bonding, and larger, less polar bromothiophene and thiazole ring systems.
Hydrogen Bonding: The primary amine (-NH2) group is a hydrogen bond donor and acceptor, suggesting that solubility will be favorable in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone).
Dipole Moment: The heteroatoms (N, S) and the bromine atom introduce electronegativity differences, creating a molecular dipole moment that will influence interactions with polar solvents.[10]
By systematically testing a range of organic solvents with varying polarities, we can build a comprehensive solubility profile that informs formulation strategies.
Experimental Determination: The Shake-Flask Method
To determine the true equilibrium or thermodynamic solubility, the "gold standard" is the shake-flask method.[11] This method ensures that the solvent is fully saturated with the solute and that a state of equilibrium is reached. It is the recommended approach by various regulatory bodies for its reliability.[11]
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the shake-flask method.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Solvent Selection:
Choose a minimum of three organic solvents with diverse polarities. A suggested starting set includes:
Methanol (Polar, protic)
Acetonitrile (Polar, aprotic)
Ethyl Acetate (Intermediate polarity)
Toluene (Non-polar)
Dimethyl Sulfoxide (DMSO) (Highly polar, aprotic)
Preparation of Slurries:
For each solvent, prepare three replicate vials (e.g., 4 mL glass vials with screw caps).
Add an excess amount of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine to each vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. A starting point is to add ~10 mg of the compound to 2 mL of solvent.
Tightly cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials on an orbital shaker or rotator in a temperature-controlled incubator. Standard temperatures are 25°C (room temperature) and 37°C (physiological temperature).[11]
Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[1][12] It is advisable to perform a preliminary time-to-equilibrium study by taking measurements at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are consistent.
Sample Separation and Collection:
After equilibration, remove the vials and allow the excess solid to settle for a short period.
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is imperative to either:
Centrifuge the vials and draw from the clear supernatant.
Filter the sample using a syringe filter (e.g., a 0.45 µm PTFE or nylon filter compatible with the organic solvent).
Sample Analysis:
Accurately dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.
Analyze the diluted samples using a validated analytical method as described in the following section.
A reliable and validated analytical method is crucial for accurately determining the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity.
Protocol for HPLC-UV Quantification
Method Development:
Column: A C18 reverse-phase column is a standard choice for heterocyclic aromatic compounds.
Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.
Detection: Use a UV detector set to a wavelength of maximum absorbance (λmax) for 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine. This can be determined by running a UV scan of a standard solution.
Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines.[13][14][15]
Calibration Curve Preparation:
Prepare a stock solution of the target compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.
Perform serial dilutions to create a series of at least five calibration standards of known concentrations that bracket the expected concentration of the diluted solubility samples.
Inject each standard into the HPLC system and record the peak area.
Plot a graph of peak area versus concentration and perform a linear regression. The resulting equation will be used to calculate the concentration of the unknown samples.
Sample Analysis and Calculation:
Inject the diluted supernatant samples into the HPLC system.
Use the peak area from the sample chromatogram and the calibration curve equation to determine the concentration in the diluted sample.
Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor.
Alternative Method: UV-Vis Spectroscopy
For a quicker, higher-throughput assessment, UV-Vis spectroscopy can be used, though it is less specific than HPLC.[16][17]
Calibration: Prepare standards and generate a calibration curve based on the Beer-Lambert Law (Absorbance vs. Concentration) at the compound's λmax.[18]
Analysis: Measure the absorbance of the filtered and diluted samples.
Calculation: Determine the concentration using the calibration curve, accounting for the dilution factor.
Caveat: This method is only reliable if the solvent has a low absorbance at the analytical wavelength and if there are no interfering impurities.[19]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a structured table for clear comparison and analysis.
Organic Solvent
Dielectric Constant
Temperature (°C)
Replicate 1 (mg/mL)
Replicate 2 (mg/mL)
Replicate 3 (mg/mL)
Mean Solubility (mg/mL)
Std. Dev.
Methanol
32.7
25
Acetonitrile
37.5
25
Ethyl Acetate
6.02
25
Toluene
2.38
25
DMSO
46.7
25
Conclusion
Determining the solubility of a novel compound like 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine is a foundational step in its journey from a discovery candidate to a potential therapeutic. While direct solubility data may not be readily available in the literature, a systematic and rigorous application of the principles and protocols outlined in this guide empowers researchers to generate this critical information. By combining a sound theoretical understanding with the robust and reliable shake-flask method and validated analytical quantification, drug development professionals can obtain the high-quality solubility data necessary to make informed decisions, de-risk development pathways, and accelerate the delivery of new medicines.
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Khan Academy. (2022, January 11). Free energy of dissolution | Applications of thermodynamics | AP Chemistry. Retrieved from [Link]
Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
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Wang, Y., et al. (2021). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. Crystal Growth & Design, 22(1), 719-733.
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
BioQC. (n.d.). Setting Biopharmaceutical Specifications: Navigating Regulatory Requirements in Accordance with ICH Q6B. Retrieved from [Link]
Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link]
PubChem. (n.d.). 4-(3-Bromophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]
Knize, M. G., et al. (1994). Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. Food and Chemical Toxicology, 32(7), 593-598.
DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]
World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Retrieved from [Link]
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FDCELL. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]
Ocenaskova, V., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles.
ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]
ResearchGate. (2021, September 3). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Retrieved from [Link]
Hsiao, H. Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 659-671.
PubChem. (n.d.). 4-bromo-3-(2H-1,2,3-triazol-2-yl)thiophene-2-amine. Retrieved from [Link]
Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
Bode, J. W., et al. (2009). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Organic Letters, 11(17), 3842-3845.
RSC Publishing. (2025, August 11). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. Retrieved from [Link]
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Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]
Bode, J. W., et al. (2009). Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents. Organic Letters, 11(17), 3842-3845.
May, W. E., et al. (1983). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Analytical Chemistry, 55(3), 505-510.
ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]
Rizwan, M., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84.
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
Razus, A. C., et al. (n.d.). AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES.
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Comprehensive Safety & Handling Protocol: 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
This guide serves as an advanced technical manual and safety protocol for 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine . It goes beyond the standard Safety Data Sheet (SDS) by integrating structure-activity relationships...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical manual and safety protocol for 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine . It goes beyond the standard Safety Data Sheet (SDS) by integrating structure-activity relationships (SAR), synthesis-derived impurity profiles, and practical handling strategies for drug discovery workflows.
Chemical Identity & Physicochemical Profiling[1][2]
This compound is a "privileged scaffold" in medicinal chemistry, often used to synthesize inhibitors for targets like CDKs or VEGFR due to the donor-acceptor motif of the aminothiazole.
Property
Specification
Technical Note
CAS Number
81216-90-2
Verified Identifier [1]
IUPAC Name
4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
Molecular Formula
C₇H₅BrN₂S₂
High sulfur content implies distinct odor/oxidation potential.
Molecular Weight
261.16 g/mol
Fragment-like chemical space.
Appearance
Off-white to pale yellow solid
Darkening indicates oxidation of the primary amine.
Solubility
DMSO, DMF, MeOH
Poor solubility in water; lipophilic (LogP ~2.5 predicted).
Melting Point
>140°C (dec.)
Thermal instability often observed near MP for aminothiazoles.
Structural Logic & Reactivity
The molecule features two critical reactive centers:[1]
C2-Amine (Thiazole): Nucleophilic; prone to oxidation and N-acylation.
C3-Bromo (Thiophene): Electrophilic site for palladium-catalyzed cross-coupling (Suzuki/Buchwald).
Hazard Identification & Mechanistic Toxicology[4]
Unlike generic SDSs, we analyze why this compound presents specific hazards based on its substructures.
STOT - Single Exposure: Category 3 (H335 - Respiratory Irritation)
Toxicological Insights
Aminothiazole Toxicity: The 2-aminothiazole moiety is a known structural alert. It can be metabolically activated to reactive intermediates (via ring opening or N-hydroxylation), potentially causing thyroid toxicity or skin sensitization in chronic exposure scenarios [2].
Halogenated Thiophene: Organic bromides are generally alkylating agents if not stabilized. While aryl bromides are stable, the electron-rich thiophene ring can facilitate metabolic debromination under specific physiological conditions.
Synthesis-Driven Impurity Management
Understanding the synthesis route allows researchers to predict and manage hazardous impurities that standard QC might miss. The standard synthesis involves the Hantzsch Thiazole Synthesis .
Workflow & Impurity Logic
Figure 1: Hantzsch Synthesis pathway highlighting the origin of potential lachrymatory impurities (alpha-bromoketones) and toxic byproducts (thiourea).
Handling Implication: If the product has a sharp, stinging odor, it may contain trace alpha-bromoketone intermediate, which is a potent lachrymator. Handle such batches only in a fume hood.
Handling, Storage & Stability Protocols
Storage Hierarchy (Self-Validating System)
To maintain purity (>98%) and safety, follow this "Cold-Dark-Dry" protocol.
Parameter
Protocol
Scientific Rationale
Temperature
2–8°C (Refrigerate)
Retards oxidative degradation of the exocyclic amine.
Atmosphere
Inert Gas (Ar/N₂)
Aminothiazoles absorb CO₂ and moisture from air, forming carbamates or hydrates.
Container
Amber Glass
The C-Br bond on the electron-rich thiophene is photosensitive; UV light can induce radicaldebromination.
Shelf Life
12 Months
Re-test purity via LC-MS if stored longer than 6 months.
Operational Handling
Weighing: Use an anti-static gun. Thiazole powders are often electrostatic and fluffy, increasing inhalation risk.
Solubilization: Dissolve in DMSO or DMF before adding to aqueous buffers. The compound may precipitate in high-salt buffers (PBS) if >100 µM.
Emergency Response & First Aid
Critical Note: In case of exposure, the primary risk is irritation and potential sensitization .
Emergency Decision Tree
Figure 2: Immediate response protocols for exposure incidents.[2] Note the specific instruction to brush off dry powder before wetting to prevent increasing absorption surface area.
Disposal & Environmental Considerations
Halogen Content: This compound contains Bromine.[3][4][1][5][6] It must not be disposed of in standard organic waste streams if your facility separates halogenated vs. non-halogenated solvents.
Ecological Toxicity: Aminothiazoles can be toxic to aquatic life (daphnia/fish) due to inhibition of specific metabolic enzymes.
Protocol:
Dissolve solid waste in a combustible solvent (Acetone/Ethanol).
Tag as "Halogenated Organic Waste" .
Incinerate via a licensed chemical waste contractor equipped with scrubbers for HBr/SOx.
References
BLD Pharm. (2024). Product Analysis: 4-(3-Bromothiophen-2-yl)thiazol-2-amine (CAS 81216-90-2).[7] Retrieved from
PubChem. (2024).[3][4] Compound Summary: Aminothiazole Derivatives Toxicity Profile. National Library of Medicine. Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: General Aminothiazole Handling. Retrieved from
synthesis of Schiff base ligands from 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
Application Note: Strategic Synthesis and Characterization of Schiff Base Ligands Derived from 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine Abstract & Strategic Significance This application note details the optimized pr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis and Characterization of Schiff Base Ligands Derived from 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
Abstract & Strategic Significance
This application note details the optimized protocol for synthesizing Schiff base ligands (azomethines) utilizing the privileged scaffold 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine . This specific amine precursor is chemically distinct due to the presence of a bromine atom at the C3 position of the thiophene ring.
Why this scaffold matters:
Steric Influence: The C3-bromo substituent exerts ortho-steric strain, influencing the torsion angle between the thiophene and thiazole rings, potentially locking the ligand in a conformation favorable for specific protein binding pockets.
Synthetic Handle: Unlike standard thiazole-thiophene hybrids, the bromine atom serves as a dormant reactive site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing researchers to expand libraries after Schiff base formation.
Coordination Chemistry: The resulting N,S-donor ligands are highly effective chelators for transition metals (Cu(II), Co(II), Ni(II)), generating complexes with potent antimicrobial and DNA-cleaving properties.
Pre-Synthesis Considerations
Before initiating synthesis, the electronic nature of the starting material must be understood to ensure high yields.
Nucleophilicity: The amine at position 2 of the thiazole ring is less nucleophilic than standard alkyl amines due to resonance delocalization into the thiazole ring. Critical Implication: Acid catalysis is strictly required to activate the carbonyl electrophile (aldehyde).
Solubility Profile: The 3-bromothiophene moiety increases lipophilicity compared to unsubstituted analogs. Critical Implication: Ethanol is the standard solvent, but if precipitation fails, a solvent switch to Methanol/Chloroform (1:1) or recrystallization from DMF may be necessary.
Experimental Protocols
Phase 1: Synthesis of the Precursor (If not commercially sourced)
Dissolve 2-acetyl-3-bromothiophene (10 mmol) in 20 mL of absolute ethanol.
Add thiourea (20 mmol) and Iodine (10 mmol) to the flask.
Reflux the mixture for 6–8 hours. Monitor via TLC (30% EtOAc in Hexane).
Work-up: Cool the reaction mixture. It will likely form the hydrohalide salt.[4] Neutralize by pouring into crushed ice containing ammonium hydroxide (NH₄OH) until pH ~8.
Filter the resulting yellow precipitate. Wash with cold water.
Recrystallize from ethanol to obtain the free amine.
Phase 2: Schiff Base Condensation (The Core Protocol)
Dissolution: In a 50 mL round-bottom flask, dissolve 0.01 mol of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine in 20 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.
Addition: Add 0.01 mol of the chosen aromatic aldehyde.
Catalysis: Add 2–3 drops of glacial acetic acid.
Mechanism Note: The acid protonates the aldehyde carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the thiazole amine.
Reflux: Attach a condenser and reflux the mixture on a water bath at 70–80°C for 4–6 hours.
Checkpoint: Monitor reaction progress using TLC.[2][7][8] The disappearance of the amine spot and the appearance of a new, less polar spot indicates conversion.
Isolation:
Scenario A (Precipitate forms): Cool to room temperature, then chill in an ice bath. Filter the solid, wash with cold ethanol.
Scenario B (No precipitate): Concentrate the solvent to 1/3 volume using a rotary evaporator. Pour into ice-cold water. Filter the resulting solid.[2][7][8]
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture.
Table 1: Troubleshooting Common Issues
Observation
Probable Cause
Corrective Action
No Precipitate
Product is too soluble in EtOH
Evaporate solvent; try trituration with diethyl ether.
Low Yield
Incomplete condensation (equilibrium)
Add molecular sieves (4Å) to reaction to trap water; increase reflux time.
Starting Material Remains
Low nucleophilicity of amine
Increase catalyst load (acetic acid) or switch to microwave irradiation (Method B).
Oiling Out
Impurities preventing crystallization
Decant solvent, scratch flask with glass rod, or use a seed crystal.
Microwave-Assisted Synthesis (Green Alternative)
For high-throughput synthesis, the microwave method is superior due to rapid heating and improved yields.
Mix the amine (1 mmol) and aldehyde (1 mmol) in a minimal amount of ethanol (2–3 mL) with 1 drop of acetic acid.
Place in a microwave reactor vessel.
Irradiate at 140–160 W for 2–4 minutes (pulse mode: 30 sec ON, 10 sec OFF to prevent superheating).
Cool and wash the solid with cold ether.
Advantage:[9][10] Yields typically improve by 10–15% compared to conventional reflux.
Characterization Fingerprints
To validate the structure, look for these specific spectroscopic signals:
FT-IR:
Azomethine (C=N): Sharp band at 1600–1625 cm⁻¹ . Absence of this band indicates failure.
NH₂ Disappearance: The starting material has doublets at 3300–3400 cm⁻¹. These must be absent in the product.
C-S (Thiophene/Thiazole): Bands around 600–700 cm⁻¹.
¹H NMR (DMSO-d₆):
Azomethine Proton (-CH=N-): A distinct singlet between δ 8.3 – 8.9 ppm .
Thiazole Proton (C5-H): Singlet around δ 7.3 – 7.8 ppm .
Thiophene Protons: Two doublets (due to 2,3-substitution pattern leaving positions 4 and 5) in the aromatic region.
Reaction Logic & Pathway Visualization
The following diagram illustrates the synthetic workflow and the mechanistic logic of the acid-catalyzed condensation.
Figure 1: Synthetic workflow from thiophene precursor to metal-coordinated complex, including mechanistic sub-steps.
References
Hantzsch Thiazole Synthesis: Synthesis and biological evaluation of new substituted Hantzsch thiazole derivatives. (2013).[8] National Institutes of Health (PMC).
Thiophene-Thiazole Hybrids: Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation.[11] (2022). National Institutes of Health (PMC).
Schiff Base Protocols: Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases. (2017).[7] Indian Journal of Pharmaceutical Education and Research.
Suzuki Coupling on Thiophene Imines: Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction.[12][13] (2018).[9][12] Chemistry Central Journal.
preparation of organic semiconductors using thiophene-thiazole building blocks
Application Notes & Protocols Topic: Preparation of Organic Semiconductors Using Thiophene-Thiazole Building Blocks Audience: Researchers, scientists, and drug development professionals. Introduction: Engineering the Fut...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Preparation of Organic Semiconductors Using Thiophene-Thiazole Building Blocks
Audience: Researchers, scientists, and drug development professionals.
Introduction: Engineering the Future of Electronics with Thiophene-Thiazole Semiconductors
Organic semiconductors are at the forefront of a revolution in electronics, promising lightweight, flexible, and solution-processable devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] The power of this technology lies in the ability to fine-tune the electronic and optical properties of materials through precise molecular design.[1][2] A particularly successful strategy in this field is the "donor-acceptor" (D-A) approach, which involves constructing copolymers from alternating electron-rich (donor) and electron-deficient (acceptor) units.[3][4][5]
This guide focuses on a potent combination of building blocks: thiophene as the electron donor and thiazole as the electron acceptor. Thiophene, a sulfur-containing five-membered ring, is a staple in high-performance organic semiconductors due to its electron-rich nature and tendency to promote intermolecular charge hopping.[1][6] Thiazole, a related heterocycle containing both sulfur and nitrogen, is less utilized but offers significant advantages as an electron-accepting unit.[1][7] The nitrogen atom in the thiazole ring lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), and its rigid structure can enhance molecular packing, both of which are beneficial for charge transport.[4][8]
By strategically combining these two building blocks, researchers can create a class of semiconducting polymers with tunable band gaps, enhanced charge carrier mobilities, and improved stability, paving the way for next-generation electronic applications.[9]
Core Concept: The Donor-Acceptor Strategy
The synergy between thiophene (Donor) and thiazole (Acceptor) units within a conjugated polymer backbone is the key to their high performance. The electron-donating thiophene units effectively "push" electron density along the polymer chain, while the electron-accepting thiazole units "pull" that density. This internal push-pull mechanism has several critical consequences:
Narrowed Band Gap: The D-A interaction leads to a higher-lying Highest Occupied Molecular Orbital (HOMO), primarily located on the donor, and a lower-lying Lowest Unoccupied Molecular Orbital (LUMO), concentrated on the acceptor. This reduces the overall HOMO-LUMO energy gap, allowing the material to absorb lower-energy photons, a crucial feature for photovoltaic applications.[8]
Enhanced Charge Transfer: The alternating D-A structure facilitates intramolecular charge transfer, which is a prerequisite for efficient charge carrier mobility.[4]
Improved Molecular Packing: The rigid and planar nature of fused ring systems like thiazolothiazole can prevent chain folding and promote strong intermolecular π-π stacking, creating efficient pathways for charge carriers to hop between polymer chains.[4][10]
Caption: Donor-Acceptor (D-A) concept in thiophene-thiazole copolymers.
Experimental Protocols
Protocol 1: Synthesis of a Key Monomer Building Block
A crucial step in preparing these polymers is the synthesis of functionalized monomers that can be readily polymerized. Here, we describe a representative synthesis of a dibrominated thiophene-thiazole monomer, a versatile precursor for polymerization. The protocol is adapted from established palladium-catalyzed cross-coupling reactions.[1][2][11]
Objective: To synthesize 2,5-Bis(5-bromo-3-hexylthiophen-2-yl)-1,3-thiazole.
Causality Behind Experimental Choices:
Palladium Catalyst (Pd(OAc)₂/Xantphos): This catalytic system is highly efficient for Suzuki-type cross-coupling reactions. Palladium(0), formed in situ, is the active catalyst, while Xantphos is a bulky phosphine ligand that promotes the catalytic cycle and prevents catalyst deactivation.[2]
Base (K₃PO₄): The base is required to activate the boronic ester in the transmetalation step of the Suzuki coupling mechanism.
Solvent System (Toluene/EtOH/H₂O): This multiphasic system ensures that both the organic-soluble reactants and the inorganic base can interact effectively.
Bromination (NBS): N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings like thiophene, allowing for controlled installation of bromine atoms at specific positions required for subsequent polymerization.[1]
Step-by-Step Methodology:
Synthesis of 2,5-Bis(3-hexylthiophen-2-yl)-1,3-thiazole:
In a reaction tube equipped with a magnetic stir bar, add 2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.15 equiv.), toluene (7.5 mL), ethanol (2.5 mL), and distilled water (2.5 mL).
Deoxygenate the mixture by bubbling argon through it for 15 minutes.
To this mixture, add 2,5-dibromothiazole (1.0 equiv.), K₃PO₄ (4.8 equiv.), Xantphos (2.5 mol %), and Pd(OAc)₂ (2.4 mol %).
Seal the reaction tube, evacuate, and backfill with argon. Repeat this cycle five times to ensure an inert atmosphere.
Stir the reaction mixture vigorously in a preheated oil bath at 100 °C for 4 hours.[2]
After cooling to room temperature, filter the crude product through a short pad of silica gel, rinsing with toluene.
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography (SiO₂, toluene/n-heptane 3:2) to yield the product as a viscous liquid.[1]
Bromination to Yield the Final Monomer:
Dissolve the product from the previous step (1.0 equiv.) in chloroform (approx. 15 mL per 1 mmol).
Add N-Bromosuccinimide (NBS) (2.1 equiv., added portion-wise) to the solution.
Place the reaction mixture in an ultrasonic bath for 4-6 hours at room temperature to facilitate the reaction.[1][2]
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by flash chromatography to isolate the dibrominated monomer.
Protocol 2: Stille Cross-Coupling Polymerization
Stille polycondensation is a robust and versatile method for synthesizing conjugated polymers.[12] It involves the reaction of a distannyl (organotin) monomer with a dihaloaromatic monomer, catalyzed by a palladium complex. This method is highly tolerant of various functional groups and reliably produces high molecular weight polymers.[12][13]
Objective: To synthesize a thiophene-thiazole copolymer via Stille polycondensation.
Causality Behind Experimental Choices:
Monomers: One monomer must be dibrominated (or have other leaving groups), and the other must be derivatized with two organostannane groups (e.g., -Sn(CH₃)₃ or -Sn(Bu₃)₃).
Catalyst (Pd₂(dba)₃/P(o-tol)₃): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a stable Pd(0) source. Tris(o-tolyl)phosphine (P(o-tol)₃) is a common ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
Solvent (Chlorobenzene/DMF): High-boiling point, anhydrous, and deoxygenated solvents are crucial to prevent catalyst decomposition and side reactions. Chlorobenzene helps to keep the growing polymer chains in solution.[13]
Step-by-Step Methodology:
Preparation:
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).
Use anhydrous, deoxygenated solvents.
Equimolar amounts (1.0 equiv. each) of the dibrominated thiophene-thiazole monomer and a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) are required.
Polymerization Reaction:
In a Schlenk flask, dissolve the dibrominated monomer and the distannylated monomer in anhydrous chlorobenzene.
Add the catalyst, Pd₂(dba)₃ (1-2 mol %), and the ligand, P(o-tol)₃ (4-8 mol %), to the flask.
Deoxygenate the solution by three freeze-pump-thaw cycles.
Heat the reaction mixture to 110-120 °C and stir for 24-48 hours under a positive pressure of argon.[13]
The polymer will often precipitate from the solution as the reaction progresses.
Workup and Purification:
Cool the reaction mixture to room temperature and pour it into a large volume of vigorously stirred methanol to precipitate the polymer.
Collect the crude polymer by filtration.
Purification by Soxhlet Extraction: This is a critical step to remove catalyst residues and low molecular weight oligomers.
Place the crude polymer in a cellulose thimble.
Extract sequentially with methanol, acetone, and hexane to remove impurities.
Finally, extract with a solvent in which the polymer is sparingly soluble, such as chloroform or chlorobenzene, to collect the desired high molecular weight fraction.
Precipitate the purified polymer from the final extraction solvent into methanol, filter, and dry under vacuum at 40-50 °C.
Application Note: Microwave-Assisted Synthesis of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
Executive Summary This application note details the accelerated synthesis of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine , a critical scaffold for kinase inhibitors and antimicrobial agents. Utilizing microwave (MW) irr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the accelerated synthesis of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine , a critical scaffold for kinase inhibitors and antimicrobial agents. Utilizing microwave (MW) irradiation, this protocol reduces reaction times from 12+ hours (conventional reflux) to under 20 minutes while suppressing side reactions common to electron-rich thiophene precursors.
Key Advantages:
Speed: 95% reduction in reaction time.
Selectivity: Kinetic control minimizes debromination of the sensitive 3-bromothiophene moiety.
Green Chemistry: Ethanol-based solvent system with high atom economy.
Strategic Analysis & Mechanism
The Challenge of the 3-Bromothiophene Moiety
Synthesizing thiazoles attached to the 2-position of a 3-bromothiophene ring presents a specific steric and electronic challenge. The bromine atom at the 3-position exerts an "ortho-effect," creating steric hindrance near the carbonyl center of the precursor ketone. Conventional heating often requires prolonged reflux to overcome this barrier, which increases the risk of thermal degradation or dehalogenation. Microwave irradiation provides efficient internal heating (dielectric heating), rapidly overcoming the activation energy barrier (
) required for the initial nucleophilic attack.
Reaction Mechanism (Hantzsch Thiazole Synthesis)
The synthesis follows the Hantzsch mechanism, involving the condensation of an
-haloketone with thiourea.
DOT Diagram 1: Mechanistic Pathway
Caption: Mechanistic flow of the microwave-assisted Hantzsch condensation. The rate-determining dehydration step is significantly accelerated by MW irradiation.
Experimental Protocols
Materials & Reagents[1][2][3]
Precursor A: 1-(3-Bromothiophen-2-yl)ethan-1-one (Commercial or synthesized via Friedel-Crafts).
Reagent B: Thiourea (ACS Reagent grade, >99%).
Brominating Agent: N-Bromosuccinimide (NBS) or Pyridinium Tribromide.
Solvent: Ethanol (Absolute).
Base: Ammonium hydroxide (
) or Sodium Carbonate ().
Step 1: Precursor Synthesis (
-Bromination)
Note: If 2-bromo-1-(3-bromothiophen-2-yl)ethan-1-one is not commercially available, synthesize as follows.
Dissolution: Dissolve 1-(3-bromothiophen-2-yl)ethan-1-one (10 mmol) in THF (20 mL).
Bromination: Add Phenyltrimethylammonium tribromide (PTAB) (10 mmol) portion-wise at 0°C. Why PTAB? It is milder than liquid bromine and prevents over-bromination of the electron-rich thiophene ring.
Workup: Stir at RT for 2 hours. Filter the precipitate.[1][2][3] Concentrate the filtrate. Wash with water, extract with EtOAc.
Yield: Expect ~85-90% of the
-bromoketone. Use immediately or store at -20°C (lachrymator!).
Interpretation: The presence of the thiazole singlet at ~7.05 ppm and the disappearance of the methylene protons (
-CH2) from the starting ketone confirm cyclization.
Mass Spectrometry
LC-MS (ESI+):
Target Mass: ~261.1 amu (
) / 263.1 amu ().
Pattern: 1:1 isotopic ratio confirms the presence of one Bromine atom.
Note: If you see M+H at ~183, debromination has occurred (failed run).
Safety Considerations
Lachrymators:
-bromoketones are potent tear agents. Handle all solids and mother liquors in a fume hood.
Microwave Vials: Never fill vials >75% volume. The rapid heating of ethanol generates significant pressure (approx 2-4 bar at 100°C). Ensure the septum is rated for high pressure.
Thiophenes: Halogenated thiophenes can be skin sensitizers. Wear nitrile gloves.
References
Potewar, T. M., et al. (2008). "Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines." Arkivoc, (xi), 117-125.
Kidwai, M., et al. (2000).[4] "Alumina-Supported Synthesis of 2-Aminothiazoles Using Microwaves." Chemical Papers, 54(4), 228-232.
Little, T. L., et al. (2005). "Microwave-assisted synthesis of 2-amino-4-arylthiazoles." Journal of Combinatorial Chemistry, 7(6). (Demonstrates general applicability of MW Hantzsch synthesis).
Siddiqui, N., et al. (2011). "Microwave Assisted Synthesis of 2-Aminothiazole Derivatives." International Journal of Pharmaceutical Sciences and Drug Research, 3(1).
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20, 3118. (Foundational Mechanism).[5]
Strategic Functionalization of the Thiazole C5 Position in 4-(3-Bromothiophen-2-yl)thiazole Scaffolds
[1] Executive Summary & Structural Analysis[1][2] The scaffold 4-(3-bromothiophen-2-yl)thiazole represents a privileged "pre-organized" bi-heteroaryl system.[1] It is a critical intermediate in the synthesis of fused het...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Structural Analysis[1][2]
The scaffold 4-(3-bromothiophen-2-yl)thiazole represents a privileged "pre-organized" bi-heteroaryl system.[1] It is a critical intermediate in the synthesis of fused heteroacenes for organic photovoltaics (OPV), organic field-effect transistors (OFETs), and kinase inhibitors.
The functionalization of the Thiazole C5 position in this specific molecule presents a unique chemoselective paradox:
Acidity vs. Nucleophilicity: Thiazole C2 is the most acidic position (
), making it prone to deprotonation-based side reactions.[1] C5 is the most nucleophilic position, favored for electrophilic aromatic substitution (EAS).
The "Trojan Horse" Bromine: The 3-bromo substituent on the thiophene ring is not merely a bystander; it is a reactive handle. In palladium-catalyzed manifolds, it serves as the oxidative addition initiation point.[1]
Topology: The proximity of the Thiophene-3-Br to the Thiazole-C5-H bond allows for intramolecular cyclization , forming a planar thieno[3',2':4,5]thieno[2,3-d]thiazole system.[1]
This is the "Gold Standard" reaction for this scaffold. It utilizes the pre-installed bromine to drive a Palladium-catalyzed intramolecular C-H activation at Thiazole C5.[1] This reaction creates a rigid, planar fused ring system essential for increasing charge carrier mobility in organic semiconductors.[1]
Solvent: N,N-Dimethylacetamide (DMAc) or Toluene (degassed)[1]
Step-by-Step Workflow:
Preparation (Glovebox/Schlenk Line): In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the substrate (1.0 mmol, 246 mg), Pd(OAc)₂ (11 mg), PCy₃·HBF₄ (37 mg), and K₂CO₃ (414 mg).
Solvent Addition: Evacuate and backfill with Argon (3x). Add DMAc (5 mL, 0.2 M concentration) and Pivalic Acid (30 mg) via syringe.
Reaction: Seal the tube and heat to 110 °C for 12–16 hours.
Checkpoint: Monitor by LC-MS.[1] The starting material (Br-isotope pattern) should disappear, replaced by a lower mass peak (M - HBr).[1]
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMAc and inorganic salts.
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
If the goal is to functionalize C5 without closing the ring (e.g., to create a twisted bi-aryl donor-acceptor system), the C2 position must be protected, or conditions must be tuned to favor C5 electrophilicity.
Challenge: Direct arylation with an external aryl halide is risky because the Pd catalyst will insert into the internal Thiophene-Br first.[1]
Strategy: Use Electrophilic Bromination to install a second bromine at Thiazole C5, creating a dibromo-species for subsequent selective cross-coupling (e.g., Negishi or Stille).[1]
Dissolution: Dissolve substrate (1.0 mmol) in ACN (10 mL) at 0 °C.
Addition: Add NBS (187 mg, 1.05 mmol) portion-wise over 15 minutes. Protect from light.
Reaction: Stir at 0 °C for 2 hours, then warm to Room Temperature for 1 hour.
Note: Thiophene C5 is also reactive. If the thiophene C5 is unsubstituted, you may get a mixture of Thiazole-C5-Br and Thiophene-C5-Br.[1]
Selectivity Control: Thiazole is electron-deficient; Thiophene is electron-rich.[1] NBS favors the most electron-rich spot.[1] If Thiophene C5 is open, it will react first.
Critical Modification: If Thiophene C5 is open, this protocol will brominate the thiophene. To hit Thiazole C5, the Thiophene C5 must be blocked (e.g., with an alkyl/silyl group) PRIOR to this step.
Alternative: C5-Selective Arylation (Intermolecular) using Pd/Phenanthroline
If the Thiophene-Br is preserved (difficult) or if the user intends to react the Thiophene-Br and Thiazole-C5-H sequentially:
Conditions: The Bphen ligand creates a cationic Pd species that is more electrophilic, favoring the nucleophilic C5 of thiazole over the acidic C2.
Synthesis Workflow Diagram
Figure 2: Decision tree for functionalizing the scaffold based on desired electronic properties.
References
Regioselective Arylation of Thiazoles
Liu, X. W., et al. (2013). "Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions." Organic Letters, 15(21), 5586–5589.
Intramolecular C-H Activation (CMD Mechanism)
Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 39(11), 1118–1126.
Synthesis of Fused Thieno-Thiazoles
Omar, M. T., et al. (2002). "Novel Synthesis of Thieno[2,3-d] and 1,2-dithiino[4,5-c] Thiazoles." Sulfur Letters, 25(4), 173-181.[1]
C5 vs C2 Selectivity Guidelines
Gong, X., et al. (2011). "Regioselective Pd-Catalyzed Direct Arylation of Thiazoles." Tetrahedron, 67(41), 7960-7966.[1]
resolving solubility issues of thiophene-thiazole amines in DMSO and methanol
Technical Support Center: Solubility Optimization for Heterocyclic Amines Topic: Thiophene-Thiazole Amine Scaffolds in DMSO & Methanol Welcome to the Technical Support Portal User: Research Scientist / Medicinal Chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Optimization for Heterocyclic Amines
Topic: Thiophene-Thiazole Amine Scaffolds in DMSO & Methanol
Welcome to the Technical Support Portal
User: Research Scientist / Medicinal Chemist
Ticket ID: SOL-TTA-001
Subject: Resolving persistent precipitation and "oiling out" of thiophene-thiazole amines.
Executive Summary:
Thiophene-thiazole amines represent a "perfect storm" for solubility challenges. Their planar, rigid heteroaromatic structure leads to high lattice energy via
- stacking, while the amine functionality creates complex hydrogen-bonding networks. This guide addresses the three most common failure modes: DMSO hydration , dielectric shock in methanol , and aggregation-induced precipitation .
Module 1: Diagnostic & Root Cause Analysis
Before attempting remediation, identify which solubility failure mode you are experiencing.
Symptom
Diagnosis
Root Cause
Cloudiness in "pure" DMSO
Hydration Contamination
DMSO has absorbed atmospheric , reducing solvent power for lipophiles.[1][2]
Needle-like crystals
Lattice Locking
Strong - stacking interactions are thermodynamically favored over solvation.
Oily droplets in Methanol
Liquid-Liquid Phase Separation
"Oiling out" due to rapid dielectric constant change or impurity profile.
Gelling upon sonication
Thixotropic Aggregation
Energy input (heat/sound) is reorganizing the supramolecular structure rather than dissolving it.
Visualizing the Solubility Decision Tree
Figure 1: Decision logic for diagnosing solubility failures in heterocyclic amines.
Module 2: The DMSO Protocol (The "Hidden Water" Trap)
The Issue:
Researchers often assume DMSO is a "universal solvent." However, DMSO is hygroscopic.[1][3][4] At 60% relative humidity, pure DMSO can absorb significant water within hours. For hydrophobic thiophene-thiazoles, even 5% water content can trigger precipitation [1, 2].
The Protocol: Anhydrous DMSO Reconstitution
Solvent Verification: Do not use DMSO stored in a wash bottle or loosely capped tube. Use a fresh, anhydrous ampoule or a bottle stored over molecular sieves (3Å or 4Å).
Step B: Heat to 40°C (Do not exceed 60°C to avoid thermal decomposition of the sulfoxide).
Step C: Sonicate in a bath for 10 minutes while warm.
Why? Heat disrupts the thermodynamic crystal lattice; sonication breaks the kinetic aggregates.
Visual Check: Hold the vial against a light source. If you see "schlieren" lines (swirling optical distortions), the compound is not fully dissolved; it is in a supersaturated state and will crash out later.
Critical Warning:
Avoid freeze-thaw cycles. Freezing DMSO forces the solute into high-concentration pockets (cryoconcentration), often causing irreversible precipitation of these planar stacks [1].
Module 3: Methanol & Dilution Strategies
The Issue:
Adding a DMSO stock to Methanol (MeOH) often causes the compound to "oil out" or precipitate. This is due to the Dielectric Shock .
DMSO Dielectric Constant (
): ~47
Methanol Dielectric Constant (
): ~33
Thiophene-Thiazole (Lipophilic): Prefers high polarizability, not just polarity.
The Protocol: Gradient Solvation
Do not shoot the DMSO stock directly into cold Methanol.
The "Reverse Addition" Technique:
Place the DMSO stock in the vial.
Add Methanol dropwise with constant vortexing.
Mechanism:[1] This maintains a high local solvent power, preventing the immediate formation of critical nuclei for precipitation.
Ternary Mixtures (The "Bridge" Solvent):
If MeOH fails, use a ternary system: DMSO : Acetone : Methanol (1:1:8) .
Why? Acetone acts as a bridge. It dissolves the organic scaffold better than MeOH and is miscible with both DMSO and MeOH.
Module 4: Advanced Chemical Modification (Acidification)
The Science:
Thiazole amines are weak bases. The amine nitrogen (exocyclic) and the thiazole nitrogen (endocyclic) can accept protons. Neutral thiophene-thiazoles are highly lipophilic and stack efficiently. Protonating them creates a cationic species, introducing electrostatic repulsion that breaks the stacks and drastically increases solubility in polar solvents [4, 6].
The Protocol: In-Situ Salt Formation
If the neutral molecule refuses to dissolve, convert it to a salt in situ.
Select the Acid:
For LC-MS/HPLC: Use Trifluoroacetic Acid (TFA) or Formic Acid.
For Biology/Assays: Use dilute Hydrochloric Acid (HCl) or Acetic Acid.
The Titration Method:
Prepare the solvent (DMSO or MeOH) with 0.1% to 1.0% acid (v/v) before adding it to the solid.
Do not add acid to the clumped solid; the surface will protonate and form a "gel shell" that prevents solvent penetration.
Verification:
The solution should turn clear. If it remains cloudy, the counter-ion (e.g., chloride) might be forming an insoluble salt (common with some large heterocycles). Switch to a bulky acid like Methanesulfonic acid.
Q: Can I use DMSO containing water if I just heat it longer?A:No. Heating hydrated DMSO lowers the viscosity but does not remove the water. Upon cooling, the "anti-solvent" effect of the water returns, and your compound will precipitate, likely in a more stable (harder to dissolve) crystal form [1].
Q: My compound dissolves in DMSO but crashes when I add it to my cell culture media (aqueous). What do I do?A: This is a classic "crash-out."
Reduce the final concentration. You may be exceeding the intrinsic aqueous solubility.
Use a surfactant. Add 0.5% Tween-80 or Cyclodextrin to your aqueous media before adding the DMSO stock. This encapsulates the hydrophobic thiophene-thiazole, preventing it from seeing the water directly [5].
Q: Why does my solution turn yellow/orange over time?A: Thiophene derivatives are prone to oxidation, especially in the presence of light and DMSO (which can act as an oxidant under certain conditions). Store all stocks in amber vials, wrapped in foil, at -20°C.
References
Ziath Ltd. (n.d.).[3] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]
ResearchGate. (n.d.). Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. Retrieved from [Link]
National Institutes of Health (NIH). (2023). Solubilization techniques used for poorly water-soluble drugs.[5] Retrieved from [Link]
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
University of Rochester. (n.d.). Workup: Amines - Department of Chemistry. Retrieved from [Link]
overcoming catalyst poisoning by sulfur in thiazole-thiophene coupling reactions
Topic: Overcoming Catalyst Poisoning by Sulfur in Thiazole-Thiophene Coupling Audience: Researchers, Medicinal Chemists, Process Chemists Status: Active Guide Introduction: The "S-Factor" in Cross-Coupling Welcome to the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Catalyst Poisoning by Sulfur in Thiazole-Thiophene Coupling
Audience: Researchers, Medicinal Chemists, Process Chemists
Status: Active Guide
Introduction: The "S-Factor" in Cross-Coupling
Welcome to the technical support hub for heteroaryl coupling. You are likely here because your thiazole-thiophene cross-coupling reaction—a staple in synthesizing organic semiconductors and bioactive scaffolds—has stalled.
The Core Problem: Catalyst poisoning by sulfur.[1][2][3]
Both thiazole and thiophene rings contain sulfur atoms with lone pairs capable of coordinating strongly to soft transition metals like Palladium (Pd). This "non-productive coordination" competes with the oxidative addition and transmetalation steps, effectively shutting down the catalytic cycle. Furthermore, the electron-rich nature of these heterocycles can lead to rapid catalyst decomposition (Pd black formation) or homocoupling.
This guide moves beyond standard textbook answers, providing field-proven strategies to outcompete sulfur coordination and drive your reaction to completion.
Module 1: Diagnostic & Mechanistic Insight
Q1: How do I confirm if my reaction failure is due to sulfur poisoning versus other factors?
A: Sulfur poisoning has a distinct kinetic signature compared to oxidative addition failure or instability.
Symptom
Likely Cause
Diagnostic Test
Immediate "Blacking Out"
Catalyst decomposition (Pd aggregation).
Mercury Drop Test: Add Hg(0) to the reaction. If activity stops completely, you have a heterogeneous species (colloidal Pd) that is likely unstable.
Stalled Conversion (<10%)
Strong S-coordination blocking active sites.
Ligand Overdose: Repeat the reaction with a 4:1 or 6:1 Ligand:Pd ratio. If yield improves, the extra ligand is successfully competing with the sulfur.
Homocoupling (R-R)
Slow Transmetalation.
Base Check: If using Suzuki, switch to a stronger base (e.g., TlOH or Ba(OH)₂) or anhydrous conditions to force transmetalation.
Visualizing the Poisoning Mechanism
The diagram below illustrates how sulfur diverts the catalyst from the productive cycle.
Caption: The "S-Poisoning" pathway (red) competes with both the active catalyst generation and the oxidative addition intermediate, sequestering the metal in an inactive state.
Module 2: The "Hardware" Fix – Catalyst & Ligand Selection
Q2: Which ligand system is best suited to resist sulfur coordination?
A: You need ligands that are bulky (sterically shield the metal center) and electron-rich (increase electron density on Pd to facilitate oxidative addition of the heteroaryl halide).
Top Recommendations:
Pd-PEPPSI-IPent (The "Tank"):
Why: The N-heterocyclic carbene (NHC) ligand is extremely bulky and electron-donating. The "IPent" (isopentyl) variation offers superior steric shielding compared to the older "IPr" version, preventing sulfur from approaching the Pd center.
Use Case: Difficult couplings, sterically hindered substrates, or when using low catalyst loading.
Xantphos (The "Chelator"):
Why: A wide bite-angle bidentate ligand. It chelates Pd strongly, making it difficult for sulfur to displace the ligand.
Use Case: General Suzuki coupling of thiazoles.
SPhos / XPhos (The Buchwald Favorites):
Why: These biaryl phosphines are designed to promote reductive elimination and facilitate oxidative addition of deactivated heteroaryl chlorides.
Use Case: When the halide partner is electron-rich (e.g., a methoxy-thiophene).
Module 3: The "Software" Fix – Additives & Scavengers
Q3: I am using Stille coupling. How does CuTC help?
A: Copper(I) Thiophene-2-carboxylate (CuTC) is the "secret weapon" for Stille coupling of sulfur heterocycles.
Mechanism: CuTC facilitates the "copper effect." It scavenges the phosphine (if present) or activates the stannane via a transmetalation to Copper first (forming a transient organocopper species), which then transmetalates to Palladium much faster than the stannane itself.
S-Scavenging: The copper can also transiently bind to the sulfur of the thiazole/thiophene, shielding it from the Palladium catalyst.
Solvent: 1,4-Dioxane/MeOH (4:1 ratio) - MeOH is critical for activating the boronate.
Step-by-Step:
Charge: Add halide, boronate, base, and Pd-PEPPSI-IPent to a reaction vial.
Solvent: Add the Dioxane/MeOH mixture. (No glovebox needed for PEPPSI, but sparging with Argon for 5 mins is recommended).
Heat: Seal and heat to 60–80°C . (PEPPSI allows milder temps than PPh₃ systems).
Monitor: Check LCMS at 2 hours.
Workup: Filter through Celite/Silica pad to remove Pd/Salts. Concentrate and purify.
Protocol B: The "Liebeskind-Srogl" Inspired Stille (CuTC Method)
Best for: Sensitive substrates, avoiding strong bases.
Reagents:
Halide: 2-Iodothiophene (1.0 equiv)
Stannane: 2-(Tributylstannyl)thiazole (1.1 equiv)
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/AsPh₃
Additive:CuTC (Copper(I) thiophene-2-carboxylate) (1.2 equiv - stoichiometric is often best for difficult cases)
Solvent: Anhydrous DMF or NMP.
Step-by-Step:
Prep: Flame-dry glassware and cool under Argon.
Mix: Add Pd catalyst, CuTC, and Stannane.
Inject: Add the Halide and Solvent via syringe.
Reaction: Stir at Room Temperature initially. If sluggish, warm to 45°C. Note: CuTC often allows RT coupling.
Quench: Dilute with EtOAc and wash with NH₄OH (10%) to remove Copper/Tin residues.
Module 5: Troubleshooting Flowchart
Use this decision tree to navigate persistent issues.
Caption: Diagnostic workflow for isolating the root cause of coupling failure.
References
Organ, M. G., et al. (2006).[5] Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly family of precatalysts for cross-coupling reactions.[6]Chemistry – A European Journal .
Allred, G. D., & Liebeskind, L. S. (1996). Copper-mediated cross-coupling of organostannanes with organic iodides at or below room temperature.[7][8]Journal of the American Chemical Society .[8][9]
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard text for mechanism of S-poisoning).
Wolf, C., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks...ACS Omega .
Sigma-Aldrich. (2023). PEPPSI™-IPent for Demanding Cross-Coupling Reactions.[5][6]Technical Bulletin .
Navigating the Challenges of Hygroscopic Aminothiazole Hydrobromide Salts: A Technical Support Guide
Welcome to the Technical Support Center for Handling Hygroscopic Aminothiazole Hydrobromide Salts. This resource is designed for researchers, scientists, and drug development professionals who work with these valuable ye...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Handling Hygroscopic Aminothiazole Hydrobromide Salts. This resource is designed for researchers, scientists, and drug development professionals who work with these valuable yet challenging compounds. The inherent hygroscopicity of many aminothiazole hydrobromide salts—their tendency to attract and absorb moisture from the atmosphere—can significantly impact experimental accuracy, product stability, and overall research outcomes.[1][2]
This guide provides practical, in-depth information in a question-and-answer format to help you anticipate and address the common issues encountered when handling these sensitive materials.
Frequently Asked Questions (FAQs)
Q1: What does it mean for an aminothiazole hydrobromide salt to be "hygroscopic"?
A: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[3] For aminothiazole hydrobromide salts, this means the fine, crystalline powder can absorb atmospheric moisture, leading to a range of undesirable physical and chemical changes. The hydrochloride salt of 4-aminothiazole, a related compound, is explicitly noted to be hygroscopic.[4]
Q2: Why is the hygroscopic nature of these salts a concern in a laboratory setting?
A: Moisture absorption can lead to a cascade of problems that compromise the integrity of your experiments and the quality of your product. These issues include:
Inaccurate Weighing: A supposedly "dry" powder that has absorbed water will have a falsely inflated weight, leading to errors in concentration calculations for solutions and reactions.
Physical Alterations: The absorption of water can cause the powder to become clumpy, cakey, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[3]
Chemical Degradation: The presence of water can initiate or accelerate degradation pathways such as hydrolysis, potentially leading to the formation of impurities and a decrease in the purity and potency of the active pharmaceutical ingredient (API).[1][2]
Altered Crystal Structure: Moisture can induce changes in the crystalline form of the salt, which can affect its solubility, dissolution rate, and bioavailability.[5]
Reduced Shelf-Life: Over time, continuous exposure to moisture will degrade the material, reducing its stability and rendering it unsuitable for use.
Q3: What are the ideal storage conditions for aminothiazole hydrobromide salts?
A: To minimize moisture absorption, these salts should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[6][7][8][9][10] The use of a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate) is highly recommended for long-term storage.[2] For particularly sensitive compounds, storage in a controlled humidity environment, such as a dry box or glove box, is ideal.
Q4: Are there any visual cues that indicate my aminothiazole hydrobromide salt has absorbed moisture?
A: Yes, you should be vigilant for any changes in the physical appearance of the powder. Signs of moisture absorption include:
Clumping or caking: The powder no longer flows freely.
Change in color or texture: The material may appear damp or darker.
Partial or complete deliquescence: The solid may begin to look wet or even dissolve into a liquid.
If you observe any of these changes, the integrity of the material may be compromised, and it should be evaluated for its suitability for your experiment.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a systematic approach to troubleshooting common problems encountered during the handling and use of hygroscopic aminothiazole hydrobromide salts.
Problem
Potential Cause
Troubleshooting Steps & Solutions
Inconsistent reaction yields or kinetics.
Inaccurate weighing of the salt due to moisture absorption.
1. Dry the material: Before weighing, dry the required amount of the salt in a vacuum oven at a suitable temperature (if the compound's thermal stability allows).2. Weigh rapidly: Minimize the exposure time of the salt to the atmosphere during weighing. Use a weighing boat with a lid if possible.3. Use a controlled environment: If possible, perform weighing inside a glove box or a balance enclosure with controlled low humidity.
Difficulty in dissolving the salt completely.
The salt has clumped or caked due to moisture, reducing the effective surface area for dissolution.
1. Gentle grinding: If the material has formed soft clumps, gently break them up with a dry spatula before adding the solvent.2. Use of sonication: After adding the solvent, use an ultrasonic bath to aid in the dissolution of any remaining agglomerates.3. Ensure solvent is anhydrous: If the reaction is moisture-sensitive, use an anhydrous solvent to prevent further moisture introduction.
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR).
Degradation of the aminothiazole hydrobromide salt due to hydrolysis or other moisture-induced reactions.
1. Confirm identity of impurities: If possible, identify the degradation products to understand the degradation pathway.2. Strict moisture control: Implement rigorous moisture control measures throughout the experimental workflow, from storage to reaction setup.3. Use freshly opened or properly stored material: Avoid using material from a container that has been opened multiple times over a long period without proper storage.
Poor powder flowability during formulation processes.
Increased interparticle attractive forces due to the presence of adsorbed moisture.
1. Control environmental humidity: Conduct formulation activities in a room with controlled low humidity.2. Use of flow aids: Incorporate a suitable glidant or other excipient to improve powder flow.3. Drying prior to processing: Dry the salt and other excipients before blending and further processing.
Experimental Protocols
Protocol 1: Weighing a Hygroscopic Aminothiazole Hydrobromide Salt
Preparation: Ensure all glassware and spatulas are clean and thoroughly dry. If possible, pre-warm the weighing vessel in an oven and cool it in a desiccator before use.
Environment: Perform the weighing in an area with the lowest possible humidity. A glove box with a controlled atmosphere is ideal. If not available, work quickly and efficiently.
Transfer: Quickly transfer an approximate amount of the salt from the storage container to the weighing vessel.
Weighing: Immediately place the weighing vessel on the analytical balance and record the weight.
Closure: Promptly and tightly reseal the main storage container.
Dissolution/Reaction: Immediately transfer the weighed salt to the reaction vessel or dissolution solvent to minimize further moisture absorption.
Protocol 2: Drying a Hygroscopic Aminothiazole Hydrobromide Salt
Note: This protocol should only be used if the thermal stability of the specific aminothiazole hydrobromide salt is known. High temperatures can cause degradation.
Sample Preparation: Spread a thin layer of the salt in a clean, dry glass dish.
Vacuum Oven: Place the dish in a vacuum oven.
Drying Conditions: Heat the oven to a moderate temperature (e.g., 40-50 °C) under a gentle vacuum. The specific temperature and duration will depend on the salt's properties.
Cooling: After drying, turn off the heat and allow the oven to cool to room temperature under vacuum.
Storage: Once cooled, break the vacuum with a dry, inert gas (e.g., nitrogen or argon) and immediately transfer the dried salt to a desiccator for storage.
Visualizing the Workflow
The following diagram illustrates the recommended workflow for handling a newly received hygroscopic aminothiazole hydrobromide salt.
Caption: Recommended workflow for handling hygroscopic aminothiazole hydrobromide salts.
References
SAFETY DATA SHEET - ChemDmart. (n.d.). Retrieved from [Link]
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - MDPI. (2022, July 12). Retrieved from [Link]
US4225719A - Process for preparing 2-amino-5-formylthiazole and its hydrobromide salt - Google Patents. (n.d.).
Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F. (2017, May 3). Retrieved from [Link]
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - KTU ePubl. (2022, July 12). Retrieved from [Link]
Protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles. (n.d.). Retrieved from [Link]
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC. (2016, May 12). Retrieved from [Link]
2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC. (n.d.). Retrieved from [Link]
Recent Developments and Biological Activities of 2-Aminothiazole | PDF - Scribd. (n.d.). Retrieved from [Link]
4-Aminothiazole - US3939172A - Google Patents. (n.d.).
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). Retrieved from [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - DR-NTU. (2022, September 22). Retrieved from [Link]
2-Aminothiazole - Wikipedia. (n.d.). Retrieved from [Link]
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Retrieved from [Link]
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. (2022, May 6). Retrieved from [Link]
Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (2025, November 1). Retrieved from [Link]
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. (n.d.). Retrieved from [Link]
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021, January 15). Retrieved from [Link]
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC. (2022, July 12). Retrieved from [Link]
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025, January 3). Retrieved from [Link]
effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed. (2015, February 15). Retrieved from [Link]
(PDF) Water determination - ResearchGate. (n.d.). Retrieved from [Link]
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC. (n.d.). Retrieved from [Link]
2-Aminothiazole | Solubility of Things. (n.d.). Retrieved from [Link]
Influence of Relative Humidity on the Structure of Complex Fluid Drops during Drying. (2024, March 15). Retrieved from [Link]
Investigation on the impact of different proportions of components in formulations on stability of a moisture sensitive drug - ResearchGate. (n.d.). Retrieved from [Link]
Moisture Control and Degradation Management - American Pharmaceutical Review. (2024, February 27). Retrieved from [Link]
Hygroscopy - Wikipedia. (n.d.). Retrieved from [Link]
A Comparative Guide to the ¹H NMR Spectroscopic Features of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the array of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹H NMR, remains an indispensable tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the characteristic ¹H NMR peaks of the novel compound 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine, providing a comparative framework against structurally related analogues. The insights herein are designed to facilitate the rapid and accurate identification and characterization of this and similar chemical entities.
Introduction to the Structural Landscape
The molecule 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine is a fascinating scaffold, integrating two distinct five-membered aromatic heterocycles: a 3-bromothiophene and a 2-aminothiazole. This unique combination presents a rich electronic environment, leading to a distinctive ¹H NMR spectrum. Understanding the interplay of the electronic effects of the bromine substituent, the electron-donating amine group, and the inherent properties of the thiophene and thiazole rings is paramount for accurate spectral interpretation.
Predicted ¹H NMR Spectrum of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
While a definitive experimental spectrum for the title compound is not publicly available, a highly accurate prediction can be constructed based on established principles of NMR spectroscopy and extensive empirical data from analogous structures. The expected ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit signals corresponding to the amine protons, the thiazole proton, and the two protons of the 3-bromothiophene ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
-NH₂ (Amine)
~7.30
Singlet (broad)
-
The chemical shift of amine protons can be variable and is influenced by solvent, concentration, and temperature. In DMSO-d₆, it is expected to appear as a broad singlet.
H-5' (Thiazole)
~7.10
Singlet
-
The proton at the 5-position of the thiazole ring is a singlet and its chemical shift is influenced by the adjacent thiophene substituent.
H-4 (Thiophene)
~7.25
Doublet
~5.5
This proton is coupled to the H-5 proton of the thiophene ring.
H-5 (Thiophene)
~7.65
Doublet
~5.5
The bromine atom at the 3-position deshields this proton, causing it to appear at a higher chemical shift compared to the H-4 proton.
Comparative Analysis with Structurally Related Compounds
To provide a robust comparative framework, we will examine the experimental ¹H NMR data of key structural fragments and analogues. This comparison will highlight the influence of various substituents on the chemical shifts and coupling patterns, thereby reinforcing our predictions for the title compound.
The 2-Aminothiazole Moiety
The 2-aminothiazole core is a common scaffold in medicinal chemistry. The protons on this ring system have characteristic chemical shifts. For instance, in unsubstituted 2-aminothiazole, the protons at the 4- and 5-positions appear as doublets around δ 6.5-7.0 ppm in DMSO-d₆.[1] The introduction of a substituent at the 4-position, as in our target molecule, simplifies the spectrum, leaving a singlet for the H-5 proton. In various 4-substituted 2-aminothiazoles, this singlet is typically observed in the range of δ 6.7-7.3 ppm.[2][3]
The 3-Bromothiophene Moiety
The ¹H NMR spectrum of 3-bromothiophene itself provides a baseline for the signals of the thiophene ring in our target molecule. In CDCl₃, the protons of 3-bromothiophene exhibit the following signals: H2 at ~7.3 ppm (dd), H4 at ~7.1 ppm (dd), and H5 at ~7.4 ppm (dd). The presence of the thiazole substituent at the 2-position in our target molecule will significantly alter this pattern, resulting in two doublets for the H-4 and H-5 protons.
Analogous Substituted Thiazoles
Examining more complex structures provides further validation. For example, in (E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, the two thiophene protons appear as doublets at δ 7.35 and 6.75 ppm.[4][5] This demonstrates the expected splitting pattern and the general chemical shift region for the thiophene protons in a 2,3-disubstituted thiophene ring.
The following dot diagram illustrates the logical workflow for predicting the ¹H NMR spectrum of the target compound based on the analysis of its constituent fragments and related analogues.
Workflow for ¹H NMR spectral prediction.
Experimental Protocol for ¹H NMR Spectroscopy
For researchers aiming to acquire their own data, the following protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum.
Objective: To acquire a high-resolution ¹H NMR spectrum of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine.
A Comparative Guide to HPLC Method Development for Purity Analysis of Aminothiazole Intermediates
Introduction: The Critical Role of Purity in Aminothiazole-Based Pharmaceuticals The aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs, including antimic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Aminothiazole-Based Pharmaceuticals
The aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs, including antimicrobial, anti-inflammatory, and anti-cancer agents.[1][2][3] As intermediates in complex synthetic pathways, the purity of these building blocks is not merely a quality metric; it is a critical determinant of the final drug substance's safety and efficacy.[4] Impurities, whether they are starting materials, by-products, or degradation products, can impact the stability, bioactivity, and toxicity of the active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of these intermediates.[5][6] Its high resolution and sensitivity make it indispensable for separating the main component from structurally similar impurities.[6][7] This guide provides a comprehensive, in-depth comparison of strategies and experimental choices for developing a robust, specific, and reliable HPLC method for the purity analysis of aminothiazole intermediates, grounded in field-proven insights and regulatory expectations.
Pillar 1: A Systematic Approach to HPLC Method Development
A successful HPLC method is not born from trial and error but from a systematic, logical workflow. The primary objective is to achieve adequate resolution between the main aminothiazole peak and all potential impurities (process-related and degradants) within a reasonable analysis time.
The development process begins with understanding the physicochemical properties of the target aminothiazole intermediate, such as its solubility, pKa (aminothiazoles are basic), and UV absorbance profile. This foundational knowledge informs the initial choice of column, mobile phase, and detector settings.
Caption: Workflow for Systematic HPLC Method Development.
Pillar 2: Comparative Analysis of Chromatographic Conditions
The art of method development lies in making informed choices about the chromatographic parameters. Here, we compare the most influential factors.
Stationary Phase (Column) Selection: A Comparative View
The column is the heart of the separation. For aminothiazole intermediates, which are typically polar and basic, a reverse-phase C18 column is the conventional starting point. However, alternative chemistries can offer superior selectivity for challenging separations. The choice is driven by the specific structure of the analyte and its impurities.
Stationary Phase
Primary Interaction Mechanism
Best Suited For
Potential Drawbacks for Aminothiazoles
C18 (Octadecylsilane)
Hydrophobic interactions
General-purpose; good starting point for most small molecules.
Can exhibit peak tailing for basic compounds due to silanol interactions.
C8 (Octylsilane)
Less hydrophobic than C18
More polar compounds that are too strongly retained on C18.
May offer insufficient retention for less polar aminothiazole derivatives.
Phenyl-Hexyl
Hydrophobic & π-π interactions
Aromatic compounds, offering alternative selectivity to alkyl phases.
Selectivity gains are highly dependent on the presence of aromatic rings in impurities.
Embedded Polar Group (EPG)
Hydrophobic & polar interactions
Basic compounds; provides "silanol shielding" to reduce peak tailing.
Can have different selectivity profiles; may require mobile phases with low aqueous content.
Expert Insight: For aminothiazoles, an end-capped, high-purity silica C18 column is often the most successful initial choice. If peak tailing persists even after mobile phase optimization, an EPG column is the logical next step to mitigate secondary interactions with free silanols.
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition dictates the retention and elution of analytes. For ionizable compounds like aminothiazoles, its parameters are especially critical.
Parameter
Comparison & Rationale
Effect on Chromatogram
Organic Modifier
Acetonitrile (ACN) vs. Methanol (MeOH): ACN is generally preferred due to its lower viscosity (lower backpressure) and better UV transparency. MeOH can offer different selectivity and is a valuable alternative if ACN fails to resolve key peaks.
ACN often produces sharper peaks. Switching to MeOH can change the elution order of impurities.
Aqueous pH
pH relative to pKa: The pKa of the 2-aminothiazole moiety is around 5.3. Operating the mobile phase at a pH 2-3 units below the pKa (e.g., pH 2.5-3.5) ensures the amine is fully protonated and behaves consistently, leading to sharp, symmetrical peaks.
Low pH (2.5-3.5): Good peak shape. Mid pH (4-6): Broad, split, or tailing peaks as analyte exists in both ionized and non-ionized forms.
Buffer Selection
Phosphate vs. Formate/Acetate: Phosphate buffers are excellent for UV detection down to ~210 nm but are not volatile (incompatible with MS). Formate or acetate buffers are volatile and suitable for LC-MS but have higher UV cutoffs. For purity analysis by UV, phosphate is often superior.
A stable buffer concentration (e.g., 10-25 mM) is crucial to maintain a consistent pH and prevent peak shape degradation.
Expert Insight: Start with a simple gradient of 0.1% Phosphoric or Formic Acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).[8] This approach quickly reveals the elution profile and allows for systematic optimization.
Pillar 3: Proving Specificity via Forced Degradation Studies
A purity method is only reliable if it is stability-indicating , meaning it can separate the intact drug from its degradation products.[5][9] Forced degradation, or stress testing, is the process of intentionally degrading the aminothiazole intermediate to generate these potential impurities and prove the method's specificity.[5][10] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation pathways are observed without destroying the sample.[10][11]
Caption: Workflow for a Forced Degradation Study.
Experimental Protocol: Forced Degradation
Preparation: Prepare a stock solution of the aminothiazole intermediate in a suitable solvent (e.g., a mixture of water and acetonitrile).
Control Sample: Dilute an aliquot of the stock solution to the target concentration and analyze it immediately. This is the T=0 or unstressed sample.
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8 hours). Cool, neutralize with an equivalent amount of base, dilute to the target concentration, and analyze.
Base Hydrolysis: Repeat step 3 using 0.1M NaOH. Neutralize with an equivalent amount of acid before analysis.
Oxidative Degradation: Treat an aliquot of the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction over time. Quench if necessary, dilute, and analyze.
Thermal Degradation: Store the solid intermediate in an oven at an elevated temperature (e.g., 80°C) for several days. Also, heat a solution of the intermediate. Prepare samples for analysis at various time points.
Photolytic Degradation: Expose the solid and solution samples to controlled UV and visible light as specified in ICH guideline Q1B.
Analysis and Evaluation: Analyze all stressed samples, along with the control, using the developed HPLC method, preferably with a Photo-Diode Array (PDA) detector. Check for new peaks and evaluate the purity of the main aminothiazole peak. Calculate mass balance to ensure all components are accounted for.
Pillar 4: Method Validation - The Hallmark of Trustworthiness
Validation demonstrates that an analytical procedure is suitable for its intended purpose.[12] It is a mandatory requirement that transforms a well-developed method into a reliable, regulatory-compliant tool.[13] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14]
Validation Parameter
Purpose
Typical Acceptance Criteria for a Purity Method
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[14][15]
Peak purity index > 0.999 (from PDA). Baseline resolution (>1.5) between the main peak and all adjacent peaks in stressed samples.
Linearity
To verify a direct proportional relationship between analyte concentration and detector response over a defined range.[14]
Correlation coefficient (r²) ≥ 0.999 over a range covering LOQ to 120-150% of the specification level for impurities.
Accuracy
To measure the closeness of the test results to the true value, often assessed by spiking known amounts of impurities into the sample.[15]
Recovery of 80-120% for impurities at different concentration levels.
Precision (Repeatability & Intermediate)
To show the degree of agreement among individual tests when the procedure is applied repeatedly to a homogeneous sample.[14]
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio ≥ 10. Precision (RSD) at the LOQ concentration should meet predefined criteria (e.g., ≤ 10%).
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated.
Signal-to-Noise ratio ≥ 3.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, temp ±5°C).
System suitability parameters (resolution, tailing factor) remain within acceptable limits. No significant change in results.
Conclusion
Developing a robust HPLC purity method for aminothiazole intermediates is a multi-faceted process that integrates chemical principles, systematic experimentation, and stringent validation. By starting with a logical workflow, performing a comparative evaluation of columns and mobile phases, and rigorously testing for specificity through forced degradation, a scientist can build a method that is both scientifically sound and regulatorily compliant. The validation process serves as the final confirmation, providing documented evidence that the method is trustworthy and fit for its critical purpose: ensuring the quality and safety of pharmaceutical products.
References
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available from: [Link]
Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Available from: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Center for Biotechnology Information. Available from: [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
Ich guidelines for validation final. SlideShare. Available from: [Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link]
Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. National Center for Biotechnology Information. Available from: [Link]
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information. Available from: [Link]
Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. Available from: [Link]
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed. Available from: [Link]
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Kaunas University of Technology. Available from: [Link]
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available from: [Link]
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available from: [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available from: [Link]
Chromatography Method Development For Impurity Analysis And Degradation. International Journal of Creative Research Thoughts. Available from: [Link]
A Comparative Guide to the Structure-Activity Relationships of Aminothiazole-Based Anticancer Agents
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2] Its significance in oncology is unde...
Author: BenchChem Technical Support Team. Date: February 2026
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2] Its significance in oncology is underscored by its presence in clinically approved anticancer drugs such as the multi-kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[3][4][5] Derivatives of this versatile heterocycle have demonstrated potent and selective activity against a broad spectrum of human cancer cell lines, including those of breast, leukemia, lung, and colon cancers.[3][4][5] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of aminothiazole anticancer agents, dissecting how specific molecular modifications dictate their biological targets, efficacy, and therapeutic potential.
The 2-Aminothiazole Core: A Foundation for Anticancer Drug Design
The therapeutic versatility of the 2-aminothiazole ring stems from its unique electronic and structural features. The endocyclic nitrogen and the exocyclic amine group are perfectly positioned to act as hydrogen bond donors and acceptors, allowing for high-affinity interactions with the hinge region of kinase ATP-binding pockets—a common target in cancer therapy.[6] The synthesis of this core is most commonly achieved through the Hantzsch thiazole synthesis, a robust reaction that allows for diverse substitutions at the C4 and C5 positions, providing a straightforward path to generating chemical libraries for SAR studies.[3]
Caption: The Hantzsch synthesis workflow for the 2-aminothiazole core.
Comparative SAR Analysis: Targeting Key Cancer Pathways
The anticancer activity of aminothiazole derivatives is realized through their interaction with various oncogenic pathways. A comparative analysis based on their primary molecular targets reveals distinct SAR patterns crucial for rational drug design.
Protein Kinase Inhibition: The Dominant Mechanism
Protein kinases are primary targets for aminothiazole-based agents due to the scaffold's excellent fit within the ATP-binding site.[1][7]
Dasatinib serves as the quintessential example. SAR studies on Dasatinib analogues reveal critical structural requirements for potent Src/Abl inhibition.
C5-Position Modification: Introduction of a carboxylic acid phenylamide at the C5-position of the thiazole ring has been shown to yield potent and selective antiproliferative activity against human K562 leukemia cells.[3]
Amide Linker and Terminal Ring: The nature of the linker and substitutions on the terminal phenyl ring are paramount. For instance, meta-halogen substitutions on a terminal benzene ring were found to enhance anticancer activity, with 3,4-dichloro or 3-chloro substitutions showing superior inhibitory effects compared to 2,4-dichloro substitution.[3]
Table 1: SAR of Dasatinib Analogues Against K562 Leukemia Cells
CDKs are central to cell cycle regulation, making them attractive cancer targets.
Metabolic Stability: High-throughput screening initially identified a 2-acetamido-thiazolylthio acetic ester as a CDK2 inhibitor.[8] However, this compound suffered from poor cellular activity due to metabolic instability. The key design evolution involved replacing the labile ester moiety with a stable 5-ethyl-substituted oxazole, which dramatically improved both potency and cellular performance.[8]
Hydrophobicity and H-Bonding: While a bulkier tert-butyl ester improved activity over an ethyl ester, suggesting a benefit from hydrophobicity, an even larger benzyl ester showed reduced activity.[8] This indicates a size limit and suggests the ester functionality may also participate in crucial hydrogen bonding within the binding site.[8]
LIMK plays a pivotal role in regulating actin dynamics, which is essential for cancer cell invasion and metastasis.[9]
Scaffold Hopping and SAR: Aminothiazole inhibitors of LIMK were discovered via high-throughput screening.[10] Subsequent development led to low nanomolar inhibitors through SAR-guided modifications.[9]
Key Interactions: Docking studies revealed that a pyridyl nitrogen was well-positioned to form a salt bridge with Lys380, while a chlorine atom could engage in a halogen bond with Val378.[9] This was confirmed experimentally, as pyridine isomers lacking this specific nitrogen placement were significantly less potent.[9]
Caption: Key protein kinase targets of aminothiazole agents in cancer cells.
Non-Kinase Targets
While kinases are the most common targets, aminothiazoles show activity against other crucial cellular components.
Importin β1 (KPNB1) Inhibition: An (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide derivative was found to be a potent inhibitor of KPNB1, a protein crucial for the nuclear import of oncogenic proteins like EGFR and STAT3.[3] This compound exhibited a high binding affinity with a Kd value of ~20 nM, demonstrating an alternative mechanism of action for this scaffold.[3]
Overarching SAR Principles for Aminothiazole Scaffolds
Across different target classes, several general SAR principles emerge that can guide future drug design efforts.
C4 and C5-Position Substitutions: The periphery of the thiazole ring is a key area for modification.
Lipophilicity: Lipophilic groups such as phenyl or butylidene at the C4 and C5 positions tend to enhance cytotoxicity.[3]
Steric Bulk: Fusing a butylidene group across C4 and C5 was beneficial, whereas smaller substituents like a methyl group at either position often decreased potency.[3]
N-Substitutions on the 2-Amino Group: This is the most common and critical point of diversification.
Acyl Group Chain Length: An amide linkage is a frequent feature. Studies have shown that a 3-propanamido chain at the 2-amino position conferred greater activity than a shorter 2-acetamido moiety, indicating an optimal linker length.[3]
Aromatic vs. Aliphatic Groups: Aromatic substitutions on the N-acyl group generally lead to improved antitumor activity compared to aliphatic substitutions.[3]
Terminal Hydrophobic Moieties:
Halogenation: Halogen atoms, particularly chlorine, on a terminal phenyl ring are often favorable for activity.[3]
Positional Isomerism: The placement of these substituents is crucial. For phenyl rings, substitution at the meta-position is often superior to other positions.[3]
Table 2: Comparative Cytotoxicity (IC50, µM) of Aminothiazole Derivatives
The evaluation of novel anticancer agents relies on a set of standardized and robust experimental protocols.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a widely accepted standard for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
Objective: To determine the concentration of an aminothiazole derivative that inhibits cell growth by 50% (IC50).
Materials:
96-well microtiter plates
Cancer cell lines (e.g., A549, HeLa, HT29)
Complete culture medium (e.g., DMEM with 10% FBS)
Aminothiazole test compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Microplate reader (570 nm wavelength)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the aminothiazole test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium containing 0.5% DMSO (vehicle control).
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 2-aminothiazole scaffold remains an exceptionally fruitful starting point for the development of novel anticancer agents. The comparative analysis of structure-activity relationships reveals that potent and selective inhibitors can be rationally designed by strategically modifying the C4, C5, and N2 positions of the thiazole core. The most successful strategies often involve the introduction of N-acyl groups bearing terminal aromatic rings, where lipophilicity and specific substitution patterns, such as meta-halogenation, are key determinants of activity. While kinase inhibition is the most explored mechanism, the discovery of aminothiazoles targeting other pathways, like nuclear transport, opens exciting new avenues for research. Future efforts should focus on leveraging this rich SAR data to design next-generation agents with improved selectivity, reduced off-target effects, and the ability to overcome existing drug resistance mechanisms.
References
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 839-864. [Link]
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. [Link]
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. [Link]
Wan, Y., Long, J., Gao, H., Tang, Z., Liu, Y., & Chen, Y. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 209, 112953. [Link]
Author. (2025). SYNTHESIS AND ANTICANCER ACTIVITY OF AMINOTHIAZOLE- TERMINAL PHENOXYCOMPOUNDS HYBRIDS AND THEIR ANALOGS: A SHORT REVIEW. Journal Name. [Link]
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. [Link]
Wan, Y., Long, J., Gao, H., Tang, Z., Liu, Y., & Chen, Y. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 209, 112953. [Link]
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. [Link]
Author. (Year). Synthesis and anticancer properties of 2-aminothiazole derivatives. ResearchGate. [Link]
Chen, Y. C., et al. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 21(10), 1339. [Link]
Scott, J. S., et al. (2015). Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. Journal of Medicinal Chemistry, 58(20), 8189-8205. [Link]
Scott, J. S., et al. (2015). Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. Journal of Medicinal Chemistry, 58(20), 8189-8205. [Link]
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
Kim, K. S., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 45(18), 3905-3927. [Link]
Asif, M. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy, 15, 1465-1483. [Link]
Andersen, C. B., et al. (2008). Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. ACS Chemical Biology, 3(3), 180-192. [Link]
Author. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal Name. [Link]
This guide supersedes generic "organic waste" protocols. The presence of the Bromine (Br) atom on the thiophene ring and the Sulfur (S) atoms in both rings dictates a specific incineration pathway. Standard incineration without flue-gas scrubbing will release corrosive Hydrogen Bromide (HBr) and Sulfur Oxides (SOx), violating environmental compliance and damaging facility infrastructure.
Immediate Hazards:
Chemical Nature: Weak base (aminothiazole moiety).
Incompatibility:Violent reaction risk with strong oxidizing agents (e.g., Nitric Acid, Peroxides) due to the electron-rich thiophene/thiazole systems.
Toxicity: Irritant to eyes/skin; assume acute toxicity via ingestion/inhalation.
Part 2: Pre-Disposal Characterization (The "Triage")
Before moving the container, you must characterize the physical state. The disposal route diverges based on whether the compound is an isolated solid or dissolved in a reaction mixture.
Parameter
Solid Isolate
Reaction Mixture (Liquid)
Primary State
Crystalline Powder
Solution (e.g., in DMF, DMSO, Ethanol)
Waste Stream
Solid Hazardous Waste (Halogenated)
Liquid Halogenated Organic Waste
Critical Check
Ensure no residual oxidizing agents are present.
Check pH. If < 4 or > 10, adjust to neutral (pH 6-8) to prevent container degradation.
Container Type
Wide-mouth HDPE or Glass
Glass or HDPE Solvent Carboy
Part 3: Segregation Logic & Mechanism
The "Halogen Rule" (Scientific Rationale):
You must segregate this compound from non-halogenated solvents (e.g., pure Acetone, Methanol).
Mechanism: When incinerated, the Bromine atom forms HBr gas.
Consequence: HBr is highly corrosive. Facilities must route this waste to incinerators equipped with caustic scrubbers (alkaline spray towers) to neutralize acid gases. Mixing this with non-halogenated waste unnecessarily increases the volume of expensive "scrubbed" incineration.
The "Oxidizer Ban" (Safety Critical):
Mechanism: The aminothiazole ring is electron-rich. Contact with Nitric Acid (
) can lead to uncontrolled nitration or ring cleavage, generating heat and potentially explosive gases ().
Protocol: Never dispose of this compound in a waste container known to contain oxidizing acids or peroxides.
Part 4: Step-by-Step Disposal Workflow
Scenario A: Disposal of Solid Waste (Pure Compound or Filter Cake)
PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 dust mask (or fume hood operation).
Container Selection: Use a dedicated wide-mouth jar (polyethylene or glass). Do not use metal cans due to potential corrosion from hydrolysis products.
If Acidic (< pH 4): Neutralize slowly with Sodium Bicarbonate (
) solution.
If Basic (> pH 10): Neutralize with dilute Acetic Acid or HCl (carefully).
Transfer:
Pour into the Red Can or Carboy marked "HALOGENATED ORGANIC SOLVENTS."
Crucial: Do not pour into the "Non-Halogenated" (Acetone/Ethanol only) stream. Even trace amounts (typically >2%) of halogens reclassify the entire container as halogenated.
Log Entry: Record the volume and specific chemical name on the waste log attached to the carboy.
Part 5: Visual Decision Workflow
Figure 1: Decision tree for the segregation and disposal of brominated aminothiazoles. Note the critical checkpoint for oxidizers to prevent reactivity hazards.
Part 6: Regulatory Framework (RCRA Context)
While this specific molecule may not have a dedicated "P" or "U" list code (unless it is a specific commercial chemical product), it is regulated by characteristic and process definitions under the US EPA Resource Conservation and Recovery Act (RCRA).
Characteristic of Toxicity (D Codes): If the waste stream fails TCLP (Toxicity Characteristic Leaching Procedure) for regulated metals or organics, it carries a D-code. For this specific molecule, we treat it as Hazardous Waste by virtue of its toxicity and halogen content.
Ignitability (D001): If dissolved in flammable solvents (Ethanol, Ethyl Acetate), the waste codes D001 (Ignitable) and F003/F005 (Spent Solvents) likely apply.
Halogenated Solvents (F001/F002): If dissolved in Methylene Chloride or similar, strict F-listing applies.
Operational Safety & Handling Protocol: 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
Executive Summary & Molecule Profile 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine is a dual-heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and fragment-based drug discovery. Its str...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine is a dual-heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and fragment-based drug discovery. Its structure combines a reactive 2-aminothiazole moiety with a lipophilic bromothiophene core.
While standard Safety Data Sheets (SDS) often classify this compound generically, its structural pharmacology dictates a higher tier of caution. The aminothiazole ring is a known structural alert for skin sensitization and metabolic activation , while the brominated thiophene increases lipophilicity, potentially enhancing dermal absorption.
This guide moves beyond compliance to "Prudent Practice," ensuring data integrity and researcher safety.
Hazard Identification Matrix (GHS)
Based on structural analogs and functional group analysis.
Personal Protective Equipment (PPE): The Layered Defense
Effective protection relies on a "Swiss Cheese Model" where multiple layers of PPE cover the weaknesses of others. Do not rely on a single barrier.
The PPE Decision Matrix
Why we choose specific materials for this compound.
Hand Protection: Standard latex is insufficient against halogenated aromatics. Nitrile provides better chemical resistance. Because this is a solid powder, the risk of micro-abrasion on gloves is high.
Protocol:Double-gloving is required. Inner glove (4 mil Nitrile) + Outer glove (High-Density Nitrile or Polychloroprene). Change outer gloves immediately upon contamination.
Respiratory Protection: The primary vector of exposure is inhalation of dust during weighing.
Protocol: All handling must occur inside a certified Chemical Fume Hood. If open-bench handling is unavoidable (strongly discouraged), a P100 HEPA respirator is the minimum requirement.
Eye Protection: Amines are caustic to mucous membranes.
Protocol:Chemical Splash Goggles (indirect venting) are superior to safety glasses, which allow dust entry from the sides.
Visualization: PPE Hierarchy & Selection Logic
Figure 1: The "Layered Defense" strategy prioritizes engineering controls (Fume Hood) over personal gear, treating PPE as the final fail-safe.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk)
The static nature of crystalline organic solids often causes "jumping" or aerosolization during weighing.
Static Mitigation: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial. This prevents the powder from dispersing due to electrostatic repulsion.
The "Coffin" Technique:
Place the receiving vessel (flask/vial) inside a secondary container (beaker) to catch spills.
Use a disposable anti-static weighing boat.
Never return excess chemical to the stock bottle (cross-contamination risk).
Solvent Dampening: If possible, pre-weigh the solvent in the reaction flask. Add the solid directly to the solvent to immediately suppress dust formation.
Phase 2: Reaction Setup
Solvent Choice: When solubilizing, avoid low-boiling solvents (like DCM) initially if heat is involved, as rapid boiling can carry toxic aerosols.
Inert Atmosphere: This compound contains an amine and a thiophene; it may be oxidation-sensitive. Purge the headspace with Nitrogen or Argon.
Phase 3: Cleanup
Wipe Down: Use a solvent-dampened Kimwipe (Acetone or Ethanol) to wipe the balance area. Do not use compressed air to blow dust away; this aerosolizes the hazard.
Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure the contaminated exterior never touches skin.
Emergency Response & Spill Management
In the event of a spill, immediate action prevents chronic exposure.
Spill Response Workflow
Figure 2: Decision logic for spill remediation. Note the prohibition on dry sweeping to prevent inhalation.
Waste Disposal: Cradle-to-Grave
Proper disposal is critical due to the H410 (Aquatic Toxicity) classification. The bromine atom makes this "Halogenated Waste," which requires high-temperature incineration.
Waste Stream
Classification
Action
Solid Waste
Hazardous Solid (Halogenated)
Collect in a dedicated solid waste drum. Do not trash.
Liquid Mother Liquor
Halogenated Organic Solvent
Segregate from non-halogenated solvents. Do not mix with acids.
Contaminated Sharps
Hazardous Sharps
Dispose of needles/syringes in a rigid sharps container immediately.
Rinsate
Aqueous/Organic Mix
First rinse of glassware must go to the Halogenated Waste stream, not down the drain.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 723330, 4-(3-Bromophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]